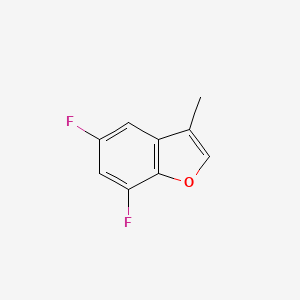

5,7-Difluoro-3-methyl-1-benzofuran

Description

5,7-Difluoro-3-methyl-1-benzofuran is a fluorinated benzofuran derivative characterized by a fused benzene and furan ring system. The compound features fluorine atoms at the 5- and 7-positions and a methyl group at the 3-position. Benzofuran derivatives are of significant interest in medicinal chemistry and materials science due to their aromaticity, metabolic stability, and tunable electronic properties. Structural studies of this compound often employ X-ray crystallography, with refinement tools like SHELXL and visualization software such as ORTEP-3 being critical for elucidating bond lengths, angles, and packing arrangements.

Propriétés

IUPAC Name |

5,7-difluoro-3-methyl-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2O/c1-5-4-12-9-7(5)2-6(10)3-8(9)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGLRKBSYLUMRIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC2=C1C=C(C=C2F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The preparation of this compound focuses on the selective introduction of fluorine atoms at the 5 and 7 positions and a methyl group at the 3-position of the benzofuran ring. Key methods include:

Precursor Synthesis and Fluorination

Starting from appropriately substituted phenols or benzofuran precursors, fluorine atoms can be introduced via electrophilic fluorination or by using fluorinated building blocks.

For example, 2-fluorobenzonitrile derivatives have been used as starting materials in transition-metal-free one-pot syntheses to afford fluorinated benzofurans with good yields (up to 78%).

Methylation at the 3-Position

The methyl group at the 3-position is typically introduced either by using methyl-substituted precursors or via alkylation reactions on the benzofuran ring.

Alkylation can be achieved through Friedel-Crafts alkylation or via organometallic coupling reactions, depending on the functional groups present.

Formation of Potassium Salt of this compound-2-carboxylate

- The potassium salt derivative, potassium this compound-2-carboxylate, is prepared by reacting the corresponding this compound-2-carboxylic acid with a potassium base, enhancing solubility and reactivity for further transformations.

Representative Synthetic Procedure Example

A transition-metal-free one-pot synthesis reported for fluorinated benzofurans can be adapted for this compound:

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | 2-fluorobenzonitrile, methyl ketone derivative | Reaction at room temperature under metal-free conditions for 6 hours | 75-78% |

| 2 | Work-up with water and organic solvent extraction | Isolation of fluorinated benzofuran intermediate | - |

| 3 | Alkylation or methylation step (if not pre-installed) | Friedel-Crafts alkylation or organometallic coupling | Variable |

| 4 | Conversion to potassium salt (if desired) | Reaction with potassium base | - |

Data adapted from transition-metal-free synthesis studies and potassium salt preparation.

Analytical and Characterization Data

NMR Spectroscopy : ^1H and ^13C NMR spectra confirm the substitution pattern, with characteristic chemical shifts influenced by fluorine atoms due to coupling constants (e.g., ^13C NMR signals showing J_C,F coupling up to 249 Hz).

Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight and formula, e.g., for potassium this compound-2-carboxylate, the molecular weight is 250.24 g/mol with formula C10H5F2KO3.

Summary Table of Preparation Methods

Research Findings and Considerations

The transition-metal-free approach is advantageous for its simplicity, environmental friendliness, and high regioselectivity, making it suitable for fluorinated benzofurans like this compound.

Friedel-Crafts methods, while effective for acylated benzofurans, require careful control of reaction conditions and reagents such as aluminum chloride and phosgene derivatives, which may pose handling challenges.

The introduction of fluorine atoms at specific positions enhances the electronic properties of the benzofuran ring, which can be confirmed by NMR coupling constants and mass spectrometry data.

Potassium salt derivatives of the compound facilitate further chemical modifications and may improve biological activity profiles due to increased solubility.

Analyse Des Réactions Chimiques

Types of Reactions: 5,7-Difluoro-3-methyl-1-benzofuran can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can convert the benzofuran core to corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can reduce the fluorine atoms or other functional groups present in the molecule.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents at various positions on the benzofuran ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Reagents like halogens (Br2, Cl2) and nucleophiles (e.g., Grignard reagents) are employed in substitution reactions.

Major Products Formed:

Oxidation Products: Carboxylic acids and ketones.

Reduction Products: Reduced fluorinated compounds or other reduced derivatives.

Substitution Products: Various substituted benzofurans depending on the reagents used.

Applications De Recherche Scientifique

5,7-Difluoro-3-methyl-1-benzofuran has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

Biology: The compound can be used in the study of biological systems, particularly in the development of fluorescent probes and imaging agents.

Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.

Mécanisme D'action

The mechanism by which 5,7-Difluoro-3-methyl-1-benzofuran exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact molecular pathways involved would vary based on the specific biological or chemical context.

Comparaison Avec Des Composés Similaires

Table 1: Structural and Physical Properties

Key Findings:

Electronic Effects: Fluorination at the 5- and 7-positions introduces strong electron-withdrawing effects, reducing the electron density of the aromatic system compared to non-fluorinated analogs like 3-methyl-1-benzofuran. This increases reactivity toward electrophilic substitution at the 4- and 6-positions. The methyl group at the 3-position provides steric bulk and slight electron-donating effects, stabilizing the furan oxygen’s lone pairs.

Thermal Stability: this compound exhibits a higher melting point (128–130°C) than its non-fluorinated counterpart (95–97°C), attributed to enhanced intermolecular interactions (e.g., C–F···H–C dipolar forces) .

Solubility and Lipophilicity :

- Fluorination reduces solubility in polar solvents like DMSO compared to 3,5,7-trimethyl-1-benzofuran, but increases LogP (2.8 vs. 2.1 for 3-methyl-1-benzofuran), suggesting improved membrane permeability.

Crystallographic Insights :

- X-ray studies using SHELXL reveal that the C–F bond lengths in this compound average 1.35 Å, shorter than C–H bonds (1.08 Å), contributing to its rigid planar structure. ORTEP-3-generated diagrams highlight distorted tetrahedral geometry around the methyl group.

Activité Biologique

5,7-Difluoro-3-methyl-1-benzofuran is an organic compound with significant biological activity, particularly in the context of drug development and therapeutic applications. This article explores its biochemical properties, mechanisms of action, and potential therapeutic implications based on diverse research findings.

Overview of the Compound

- Molecular Formula : C10H6F2O3

- Molecular Weight : 212.15 g/mol

- Structural Features : The compound is characterized by dual fluorination at the 5 and 7 positions of the benzofuran ring, which enhances its stability and biological interactions compared to similar compounds.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : This compound has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. It may modulate their activity, influencing metabolic pathways and cellular processes.

- Signaling Pathways : It affects key signaling pathways such as MAPK/ERK, which are involved in cell proliferation, differentiation, and apoptosis. This modulation can lead to significant changes in cellular responses.

- Biochemical Pathways : The compound influences multiple biochemical pathways related to cell growth and immune response, suggesting its potential role in cancer therapy.

Pharmacological Implications

This compound is particularly notable for its role as an intermediate in synthesizing selective phosphoinositide 3-kinase alpha inhibitors, such as STX-478. These inhibitors are currently under investigation for their efficacy in cancer treatment .

Case Studies

- Inhibition of Cancer Cell Proliferation : In vitro studies have demonstrated that derivatives of this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis through the activation of specific signaling pathways .

- Impact on Drug Metabolism : Research indicates that this compound alters the catalytic activity of cytochrome P450 enzymes, potentially leading to significant changes in the pharmacokinetics of co-administered drugs.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique features and biological activities of this compound against structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 5-Fluoro-3-methyl-1-benzofuran-2-carboxylic acid | Contains one fluorine atom | Less stable than the target compound |

| 7-Fluoro-3-methyl-1-benzofuran-2-carboxylic acid | Contains one fluorine atom | Different reactivity profile |

| 3-Methyl-1-benzofuran-2-carboxylic acid | No fluorine substituents | Baseline for comparison |

The dual fluorination at positions 5 and 7 enhances both chemical stability and biological activity compared to these similar compounds, allowing for more effective interactions with biological targets .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 5,7-Difluoro-3-methyl-1-benzofuran?

Synthesis typically involves functional group transformations and cyclization reactions. A representative method includes:

- Hydrolysis of esters : Ethyl 2-(5-fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetate is hydrolyzed using potassium hydroxide (KOH) in a methanol-water mixture under reflux for 5 hours. The product is purified via column chromatography (ethyl acetate) to yield 82% of the target compound .

- Oxidation of sulfides : 5-Fluoro-2-methyl-3-(3-methylphenylsulfanyl)-1-benzofuran is oxidized with 3-chloroperoxybenzoic acid (mCPBA) in dichloromethane, followed by purification (hexane–ethyl acetate, 4:1 v/v) to achieve 71% yield .

Q. Table 1: Synthetic Conditions and Yields

| Method | Reagents/Conditions | Yield | Purification | Reference |

|---|---|---|---|---|

| Ester hydrolysis | KOH, MeOH/H₂O, reflux, 5 h | 82% | Column chromatography | |

| Sulfide oxidation | mCPBA, CH₂Cl₂, 273 K → RT, 8 h | 71% | Column chromatography |

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and electronic environments.

- X-ray diffraction (XRD) : Resolves crystal packing and molecular planarity. For example, XRD analysis revealed a mean deviation of 0.005 Å from planarity in the benzofuran core .

- Infrared (IR) spectroscopy : Identifies functional groups (e.g., C=O stretches in carboxyl derivatives).

- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How do intermolecular interactions influence the crystal packing of this compound derivatives?

Crystal stabilization arises from:

- Hydrogen bonding : Carboxyl groups form O–H⋯O interactions (e.g., 2.68 Å bond length), creating centrosymmetric dimers .

- π-π stacking : Furan and benzene rings exhibit centroid-centroid distances of 3.66–3.77 Å, with slippages <1.3 Å .

- C–H⋯O interactions : Contribute to 3D network formation, observed in derivatives with sulfonyl substituents .

Q. Table 2: Key Crystallographic Parameters

| Interaction Type | Distance (Å) | Geometry | Example Compound | Reference |

|---|---|---|---|---|

| O–H⋯O hydrogen bond | 2.68 | Centrosymmetric dimer | Carboxylic acid derivative | |

| π-π stacking (furan–furan) | 3.66 | Parallel displaced | Sulfonyl-substituted |

Q. How can structural contradictions in crystallographic data for benzofuran derivatives be resolved?

- Software refinement : Use SHELXL for high-resolution refinement, incorporating riding models for H atoms and anisotropic displacement parameters .

- Validation tools : ORTEP-III (with GUI) visualizes thermal ellipsoids and validates geometry against expected bond lengths/angles .

- Planarity analysis : Calculate mean deviations from least-squares planes to assess aromatic system distortions .

Q. What strategies optimize reaction yields for this compound synthesis?

- Solvent selection : Polar aprotic solvents (e.g., methanol, dichloromethane) enhance reaction homogeneity.

- Catalyst control : Use mild oxidants (e.g., mCPBA) to avoid over-oxidation .

- Temperature modulation : Reflux conditions (e.g., 5 hours at 373 K) balance reaction rate and side-product suppression .

Q. How do fluorine substituents affect the electronic properties of benzofuran derivatives?

- Electron-withdrawing effects : Fluorine at the 5- and 7-positions increases ring electron deficiency, altering reactivity in electrophilic substitutions.

- Computational modeling : Density Functional Theory (DFT) predicts charge distribution and frontier molecular orbitals, corroborated by XRD-derived bond lengths .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.